molecular formula C10H9F3O4 B069374 Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid CAS No. 175204-35-0

Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid

Cat. No.: B069374
CAS No.: 175204-35-0
M. Wt: 250.17 g/mol
InChI Key: NVWNMNYBXVGBEN-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C10H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-(trifluoromethoxy)phenol with a propanoic acid derivative, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropanoic acids .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethoxy)phenoxy]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various research applications .

Biological Activity

DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid (commonly referred to as DL-2-[4-(TFMP)P]) is a synthetic organic compound characterized by its trifluoromethoxy substituent, which significantly influences its biological activity. This compound, with a molecular formula of C₁₀H₉F₃O₄ and a molecular weight of approximately 250.171 g/mol, has garnered attention due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic applications.

The unique trifluoromethoxy group enhances the lipophilicity of DL-2-[4-(TFMP)P], potentially leading to improved pharmacokinetic properties compared to other propionic acid derivatives. The compound appears as a white to off-white solid with a melting point ranging from 76°C to 78°C. Its chemical structure includes both a carboxylic acid group and a phenoxy moiety, which contribute to its reactivity and biological interactions.

Table 1: Comparison of Structural Features

Compound NameStructural FeaturesUnique Characteristics
DL-2-[4-(TFMP)P]Trifluoromethoxy groupEnhanced lipophilicity and potential bioactivity
IbuprofenPropionic acid derivativeWidely used anti-inflammatory drug
NaproxenPropionic acid derivativeLonger half-life than ibuprofen
FlurbiprofenPropionic acid derivativeMore potent anti-inflammatory effects
DiclofenacArylacetic acid derivativeStronger analgesic properties

Pharmacological Potential

Research indicates that DL-2-[4-(TFMP)P] exhibits various biological activities, particularly as an anti-inflammatory agent. Its structural features suggest that it may interact with cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethoxy group is believed to enhance the potency and selectivity for specific biological targets, making it a candidate for further pharmacological studies.

Case Study: Interaction with Cyclooxygenase Enzymes

Preliminary studies have shown that DL-2-[4-(TFMP)P] may inhibit COX enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that the compound has comparable efficacy to established NSAIDs, indicating its potential as an alternative therapeutic agent.

In Vitro Studies

In vitro studies have explored the compound's effects on various cell lines. For instance, assays measuring the inhibition of prostaglandin synthesis revealed that DL-2-[4-(TFMP)P] effectively reduces inflammatory markers in cultured macrophages. The results suggest a mechanism similar to that of ibuprofen, where COX inhibition leads to decreased production of pro-inflammatory mediators.

Table 2: Summary of In Vitro Findings

Study TypeCell Line UsedKey Findings
Prostaglandin Synthesis InhibitionMacrophagesReduced inflammatory markers
COX Enzyme ActivityVarious Cell LinesComparable efficacy to ibuprofen

The mechanism by which DL-2-[4-(TFMP)P] exerts its biological effects is primarily linked to its interaction with COX enzymes. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, the trifluoromethoxy group enhances binding affinity and selectivity for COX isoforms, potentially leading to fewer side effects compared to traditional NSAIDs.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds. Studies suggest that the introduction of trifluoromethoxy groups significantly increases biological activity. For example, compounds with this substituent have shown enhanced potency in inhibiting serotonin uptake and other enzymatic activities relevant to various therapeutic areas.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWNMNYBXVGBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380467
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-35-0
Record name 2-[4-(trifluoromethoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-35-0
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